[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate
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Overview
Description
[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structural features, including multiple acetyloxy and phenylmethoxy groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include acetic anhydride, benzyl alcohol, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Substitution: The phenylmethoxy and acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate can be compared with other similar compounds, such as:
- [(2S,3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)-3-oxolanyl] acetate
- [(2S,3R,4S,5R)-2-acetoxy-4-benzyloxy-5-(benzyloxymethyl)-5-vinyl-tetrahydrofuran-3-yl] acetate
These compounds share similar structural features but differ in specific functional groups or stereochemistry, which can influence their reactivity and applications.
Properties
Molecular Formula |
C23H26O7 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C23H26O7/c1-16(24)28-22-21(27-14-19-11-7-4-8-12-19)20(30-23(22)29-17(2)25)15-26-13-18-9-5-3-6-10-18/h3-12,20-23H,13-15H2,1-2H3/t20-,21+,22-,23?/m1/s1 |
InChI Key |
QQEKCYXHFJIXJS-VNYJYPEVSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@H](OC1OC(=O)C)COCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OC1C(C(OC1OC(=O)C)COCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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